molecular formula C21H30O7S B13864582 (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid

(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid

Cat. No.: B13864582
M. Wt: 426.5 g/mol
InChI Key: PPGNDXGXBNMXCI-AABGKKOBSA-N
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Description

(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid is a complex organic compound with a unique structure that includes hydroxy, pentan-3-yloxy, and tosyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid typically involves multiple steps. One common approach is to start with a cyclohexene derivative and introduce the hydroxy, pentan-3-yloxy, and tosyloxy groups through a series of reactions. These reactions may include:

    Hydroxylation: Introduction of the hydroxy group using reagents such as osmium tetroxide or hydrogen peroxide.

    Etherification: Addition of the pentan-3-yloxy group using alkyl halides in the presence of a base.

    Tosylation: Introduction of the tosyloxy group using tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyloxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid involves its interaction with specific molecular targets. The hydroxy and tosyloxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H30O7S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl (3R,4S,5S)-4-hydroxy-5-(4-methylphenyl)sulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C21H30O7S/c1-5-16(6-2)27-18-12-15(21(23)26-7-3)13-19(20(18)22)28-29(24,25)17-10-8-14(4)9-11-17/h8-12,16,18-20,22H,5-7,13H2,1-4H3/t18-,19+,20+/m1/s1

InChI Key

PPGNDXGXBNMXCI-AABGKKOBSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1O)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1O)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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